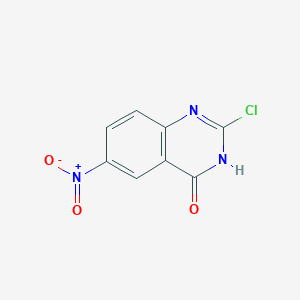
1-Propionyl-1,2,3,4-tétrahydroquinolin-7-amine
Vue d'ensemble
Description
1-Propionyl-1,2,3,4-tetrahydroquinolin-7-amine is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol It is a derivative of tetrahydroquinoline, a bicyclic structure that is significant in medicinal chemistry due to its biological activity
Applications De Recherche Scientifique
1-Propionyl-1,2,3,4-tetrahydroquinolin-7-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological systems due to its structural similarity to naturally occurring compounds.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 1-Propionyl-1,2,3,4-tetrahydroquinolin-7-amine is the retinoic acid receptor-related orphan receptor γ (RORγ). RORγ is regarded as an attractive therapeutic target for the treatment of prostate cancer .
Mode of Action
1-Propionyl-1,2,3,4-tetrahydroquinolin-7-amine acts as an inverse agonist of RORγ. It effectively inhibits the RORγ transcriptional activity and exhibits excellent selectivity against other nuclear receptor subtypes . The structural basis for its inhibitory potency was elucidated through the crystallographic study of RORγ ligand-binding domain complex with 1-Propionyl-1,2,3,4-tetrahydroquinolin-7-amine .
Biochemical Pathways
RORγ regulates the differentiation of CD4+T cells into Th17 cells, and plays a pivotal role in the production of the pro-inflammatory cytokines, including interleukin 17 and interleukin 22 . With a direct impact on the Th17/interleukin 17 pathway, RORγ has emerged as an attractive drug-target for the treatment of autoimmune disease, particularly psoriasis .
Pharmacokinetics
The compound’s ability to effectively suppress tumor growth in a 22rv1 xenograft tumor model in mice suggests that it has favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
1-Propionyl-1,2,3,4-tetrahydroquinolin-7-amine demonstrates reasonable antiproliferative activity. It potently inhibits colony formation and the expression of androgen receptor, androgen receptor regulated genes, and other oncogenes in androgen receptor positive prostate cancer cell lines . Moreover, it effectively suppresses tumor growth in a 22Rv1 xenograft tumor model in mice .
Méthodes De Préparation
The synthesis of 1-Propionyl-1,2,3,4-tetrahydroquinolin-7-amine typically involves the reaction of 1,2,3,4-tetrahydroquinoline with propionyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Propionyl-1,2,3,4-tetrahydroquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Comparaison Avec Des Composés Similaires
1-Propionyl-1,2,3,4-tetrahydroquinolin-7-amine can be compared with other similar compounds such as:
1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine: Similar in structure but differs in the propionyl group, which affects its reactivity and biological activity.
7-Hydroxy-1,2,3,4-tetrahydroquinoline: Contains a hydroxyl group instead of an amine, leading to different chemical properties and applications.
1,2,3,4-Tetrahydroquinoline: The parent compound, which lacks the propionyl and amine groups, making it less functionalized and versatile.
Propriétés
IUPAC Name |
1-(7-amino-3,4-dihydro-2H-quinolin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-2-12(15)14-7-3-4-9-5-6-10(13)8-11(9)14/h5-6,8H,2-4,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXQZHXXDAXQKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651573 | |
| Record name | 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017674-20-2 | |
| Record name | 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


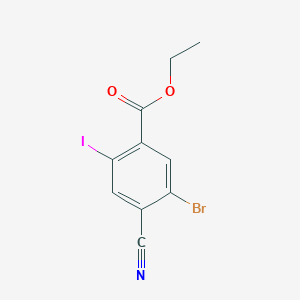
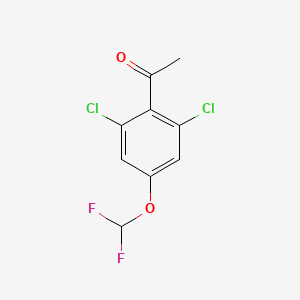
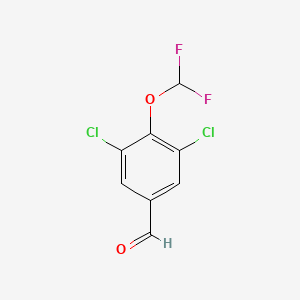

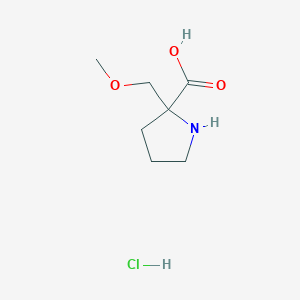
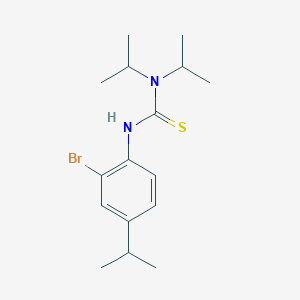




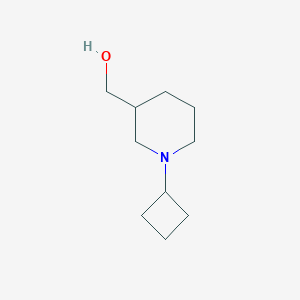

![8-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one](/img/structure/B1462371.png)
